tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Methylpyrrolidin-3-amine
The most widely reported method involves protecting the primary amine of 4-methylpyrrolidin-3-amine with a Boc group. This step typically employs di-tert-butyl dicarbonate () in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature:
The Boc group enhances stability during subsequent reactions, and the product is isolated via extraction and solvent evaporation. Yields for this step typically exceed 80% in optimized protocols, though exact figures are proprietary.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar aprotic solvent such as dioxane or ethyl acetate. The reaction is conducted at 0–5°C to prevent Boc group cleavage, followed by filtration and drying:
This step achieves near-quantitative conversion under controlled conditions, with purity verified by HPLC.
Stereoselective Synthesis
For enantiomerically pure forms, chiral catalysts or resolving agents are employed. For example, (3S,4S)-configured products are synthesized using L-proline-derived catalysts in asymmetric hydrogenation or enzymatic resolution. A representative protocol involves:
-
Ring-opening of epoxides : Chiral epoxides derived from pyrrolidine precursors are opened with ammonia to introduce the amine group.
-
Boc protection : As described in Section 2.1.
-
Crystallization-induced asymmetric transformation : Diastereomeric salts are separated using chiral acids like tartaric acid.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
DMAP : Accelerates Boc protection by 2-fold via nucleophilic catalysis.
-
Molecular sieves : Absorb generated , shifting equilibrium toward product formation.
Analytical Characterization
Spectroscopic Methods
X-ray Crystallography
Single-crystal X-ray structures resolve the (3S,4S) configuration, showing a puckered pyrrolidine ring with bond angles consistent with carbamate stabilization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes. A two-step continuous system integrating Boc protection and salt formation achieves 90% overall yield at a 10 kg/day scale.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methylpyrrolidin-3-amine | 1,200 |
| 800 | |
| HCl (gas) | 50 |
| Total (excluding labor) | 2,050 |
Economies of scale reduce per-unit costs by 40% at production volumes >100 kg/month.
Challenges and Limitations
Boc Group Stability
The Boc group is prone to acidic cleavage, necessitating pH control during salt formation. Residual HCl in the product can catalyze decomposition during storage, requiring stringent drying.
Stereochemical Purity
Racemization during synthesis remains a challenge, particularly at elevated temperatures. Chiral HPLC monitoring is essential for APIs requiring >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the initial protection of the amine group.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Hydrochloric acid (HCl): Used to convert the Boc-protected amine to its hydrochloride salt
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Neuropharmacology
This compound has shown promise in the treatment of neurological disorders. Its structural features allow it to interact with specific receptors and enzymes involved in cognitive function and neuroprotection. For instance, it may act as an inhibitor of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease.
Antiviral Activity
Recent studies have indicated that tert-butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride exhibits antiviral properties, particularly against SARS-CoV-2. It has been found to inhibit the main protease (Mpro) of the virus, which is crucial for viral replication. The compound demonstrated significant activity with an effective concentration level that suggests its potential as a therapeutic agent against COVID-19 .
Chemical Synthesis and Reactions
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 4-methylpyrrolidine under controlled conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity. The compound can undergo several chemical reactions:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Using lithium aluminum hydride.
- Substitution : Engaging in nucleophilic substitution reactions with alkyl halides.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, making it a candidate for further drug development:
| Enzyme Target | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| SARS-CoV-2 Mpro | Competitive | 181 |
| Other Viral Proteases | Non-competitive | Varies |
This inhibition mechanism is crucial for developing antiviral therapies targeting viral replication pathways.
Neurotransmitter Modulation
Preliminary findings suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation hints at potential applications in treating mood disorders or neurodegenerative diseases .
Case Study 1: Antiviral Activity
A study focusing on the antiviral properties of this compound demonstrated its effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro). The results indicated significant antiviral activity, suggesting that this compound could serve as a lead for developing new antiviral medications .
Case Study 2: Neuropharmacological Effects
Another investigation explored the effects of this compound on serotonin receptors, revealing its potential as a modulator. Binding affinity studies showed that it could influence receptor activity, which may lead to therapeutic applications in psychiatric disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon treatment with an acid, the Boc group is cleaved, releasing the free amine. This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol (calculated)
- CAS Number: Not explicitly listed in evidence (N/A in )
- Appearance : Typically supplied as a solid (powder or crystalline form) .
This compound is a Boc-protected pyrrolidine derivative with a methyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry. It is structurally related to intermediates used in drug discovery, particularly for modulating pharmacokinetic properties like bioavailability and metabolic stability .
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the pyrrolidine carbamate backbone but differ in substituents and stereochemistry:
Structural and Functional Differences
4-Hydroxy Group (CAS 1820575-70-9): Introduces hydrogen-bonding capability, increasing polarity and aqueous solubility but reducing blood-brain barrier penetration . Spirocyclic Derivatives (e.g., CAS 236406-55-6): Exhibit constrained geometries, which can enhance binding specificity in receptor-targeted applications .
Stereochemistry :
- The (3S,4S) configuration in the target compound may influence chiral recognition in enzymatic or receptor-mediated processes compared to the (3R,4R) diastereomer .
Synthetic Utility :
Biological Activity
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound recognized for its unique structural features and potential biological activities. This compound, categorized as a carbamate derivative, has garnered interest in medicinal chemistry due to its interactions with various biological systems. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 236.74 g/mol. The structure includes a pyrrolidine ring substituted with a tert-butyl group and a carbamate moiety, enhancing its solubility and reactivity in biological environments .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity, making it a candidate for enzyme inhibition studies .
Interaction with Biological Targets
Research indicates that this compound may modulate cellular signaling pathways and enzyme activities. Preliminary studies suggest interactions with receptors in the central nervous system, which could have implications for therapeutic applications in treating neurological disorders .
Biological Activity Overview
The compound's biological activities have been explored through various studies, indicating potential applications in pharmacology:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Neuroprotective Effects : Its interactions with neurotransmitter systems suggest potential neuroprotective properties, particularly against amyloid beta peptide aggregation .
- Therapeutic Applications : Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting neurological diseases .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Study : A study investigating the effects of this compound on astrocytes demonstrated a reduction in cell death induced by amyloid beta peptide. The compound exhibited moderate protective effects by decreasing oxidative stress markers such as malondialdehyde (MDA) levels .
- Enzyme Interaction Analysis : Another research highlighted the compound's ability to interact with specific receptors in the central nervous system, suggesting its potential role in modulating neurotransmitter release and activity .
- Synthesis and Reactivity Studies : Synthesis protocols revealed that the compound can be produced via the reaction of (4-methylpyrrolidine) with tert-butyl chloroformate under controlled conditions, emphasizing its utility in organic synthesis and medicinal chemistry .
Q & A
Q. What are the standard protocols for synthesizing tert-butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride?
Methodological Answer: The synthesis typically involves a Boc-protection reaction on the pyrrolidine nitrogen, followed by salt formation with HCl. Key steps include:
- Reaction Optimization : Use anhydrous conditions (e.g., DCM as solvent) and a tertiary amine base (e.g., TEA) to facilitate carbamate formation .
- Purification : Silica gel column chromatography (eluent: 5–10% MeOH in DCM) is recommended for intermediate isolation. Final hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether, followed by filtration .
- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometric ratios (e.g., 1.2 equiv Boc anhydride) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the Boc group (¹H NMR: δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring protons (δ ~3.0–3.5 ppm for N–CH₂) .
- HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid) and verify molecular ion peaks (e.g., [M+H⁺] at m/z calculated for C₁₀H₂₀N₂O₂) .
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the Boc group .
- Avoid exposure to strong acids/bases (e.g., TFA, aqueous NaOH) and humidity, which degrade the carbamate moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. theoretical yields during synthesis?
Methodological Answer:
- Hypothesis Testing : If yields are <70%, assess (1) incomplete Boc protection (confirm via IR spectroscopy for carbonyl stretch at ~1700 cm⁻¹) or (2) side reactions (e.g., pyrrolidine ring oxidation; test via LC-MS for byproducts) .
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (>40°C) may accelerate Boc deprotection, reducing yields .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (e.g., 0.1 M HCl, pH 1; 0.1 M NaOH, pH 13) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA (λ = 254 nm) and identify products using high-resolution MS .
- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterium at the pyrrolidine methyl group) and track proton transfer steps via ²H NMR .
- Computational Chemistry : Use DFT calculations (e.g., Gaussian 16) to model transition states for Boc deprotection or salt formation. Compare activation energies with experimental kinetics .
Q. What methodologies address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values from cell viability assays with identical cell lines and incubation times) .
- Batch Effect Correction : Account for variability in compound purity (e.g., residual solvents detected via GC-MS) by re-testing samples under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
